

Introduction: The Strategic Importance of 2-Amino-3-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Amino-3-(trifluoromethyl)pyridine

Cat. No.: B070672

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In the landscape of modern chemical synthesis, **2-Amino-3-(trifluoromethyl)pyridine** (CAS No. 183610-70-0) emerges as a pivotal heterocyclic building block.^[1] Its strategic value, particularly for researchers, scientists, and drug development professionals, is rooted in the unique interplay of its constituent functional groups: a nucleophilic amino group at the 2-position and a potent electron-withdrawing trifluoromethyl (CF₃) group at the 3-position of the pyridine scaffold.^[2] This specific arrangement imparts a distinct electronic character that profoundly influences its reactivity and physicochemical properties.

The CF₃ group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its inclusion in molecular design is a key strategy for enhancing metabolic stability, increasing lipophilicity, and improving the binding affinity of drug candidates to their biological targets.^{[2][3]} Consequently, **2-Amino-3-(trifluoromethyl)pyridine** serves as an indispensable intermediate in the synthesis of a new generation of pharmaceuticals and advanced agrochemicals.^{[4][5]} This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic signature, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is non-negotiable for predictable and reproducible experimental outcomes. The properties of **2-Amino-3-(trifluoromethyl)pyridine** are summarized below, reflecting its nature as a stable, crystalline solid under standard conditions.^[6]

Property	Value	Source(s)
CAS Number	183610-70-0	
Molecular Formula	C ₆ H ₅ F ₃ N ₂	[1]
Molecular Weight	162.11 g/mol	[6]
Appearance	White to off-white/bright yellow crystalline powder or solid	[6][7]
Melting Point	66-72 °C	[6]
Boiling Point	203.2 ± 35.0 °C at 760 mmHg	[6]
Density	1.4 ± 0.1 g/cm ³	[6]
Flash Point	76.7 ± 25.9 °C	[6][8]
pKa (Predicted)	4.18 ± 0.36	[8]
Vapor Pressure	0.28 mmHg at 25 °C	[8]
Refractive Index	1.479	[6]

Expert Insight: The melting point range of 66-72 °C is a critical purity indicator. A broader or depressed melting range often suggests the presence of residual solvents or synthetic impurities, which could detrimentally affect subsequent high-precision reactions like palladium-catalyzed cross-couplings.[9] The predicted pKa of ~4.18 indicates that the pyridine nitrogen is significantly less basic than that of pyridine itself (~5.2), a direct consequence of the powerful electron-withdrawing nature of the adjacent CF₃ group.

Part 2: Spectroscopic & Analytical Profile

Structural verification is paramount. The following section details the characteristic spectroscopic data used to confirm the identity and purity of **2-Amino-3-(trifluoromethyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this molecule. The electronic environment created by the amino and trifluoromethyl groups gives rise to a

distinctive spectral fingerprint.[\[10\]](#)

- ^1H NMR: The spectrum will exhibit distinct signals for the three aromatic protons on the pyridine ring and a characteristically broad signal for the two protons of the primary amine. The precise chemical shifts and coupling constants are dependent on the deuterated solvent used.
- ^{13}C NMR: Key signals include the carbon attached to the CF_3 group, which appears as a quartet due to C-F coupling, and the carbon bearing the amino group. The CF_3 carbon itself will also be a prominent quartet.
- ^{19}F NMR: A single, sharp resonance is expected in the proton-decoupled ^{19}F NMR spectrum, typically observed between -60 and -68 ppm, which is characteristic of a CF_3 group attached to an aromatic ring.[\[11\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the primary functional groups present in the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
3450 - 3300	Medium	N-H asymmetric & symmetric stretching (primary amine)
3100 - 3000	Weak	Aromatic C-H stretching
1640 - 1600	Strong	N-H scissoring (bending)
1600 - 1450	Medium-Strong	Pyridine ring C=C and C=N stretching
1350 - 1100	Very Strong	C-F stretching (CF_3 group)

Causality Behind Experimental Choices: The pronounced intensity of the C-F stretching bands is a hallmark of trifluoromethylated compounds and serves as a rapid, confirmatory diagnostic feature. When monitoring a reaction, the disappearance of a precursor's characteristic peak and the appearance of these strong C-F bands can provide real-time evidence of a successful trifluoromethylation or coupling step.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. Under Electron Ionization (EI), the molecular ion peak (M^+) would be observed at an m/z ratio corresponding to its molecular weight (162.11). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula, $C_6H_5F_3N_2$, with high precision.

Protocol: Acquiring High-Fidelity NMR Data

A self-validating system for NMR data acquisition ensures both accuracy and reproducibility.



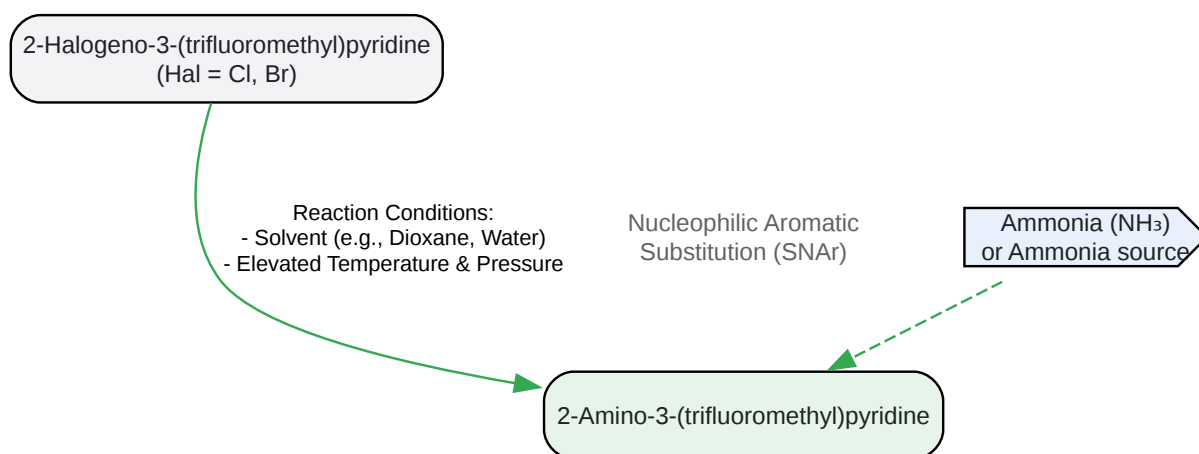
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Caption: Standard workflow for NMR spectroscopic analysis.

Part 3: Synthesis, Reactivity, and Applications

Synthetic Strategy

The synthesis of **2-Amino-3-(trifluoromethyl)pyridine** and its analogs often involves the amination of a suitable precursor, such as a 2-halogeno-3-(trifluoromethyl)pyridine. This nucleophilic aromatic substitution reaction is a common and effective method for introducing the key amino functionality.^{[4][12]}



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Caption: General synthetic route to the target compound.

Reactivity Insights

The reactivity of **2-Amino-3-(trifluoromethyl)pyridine** is a delicate balance of competing electronic effects.

- **Amino Group (-NH₂):** As an electron-donating group, it activates the pyridine ring towards electrophilic substitution and increases the nucleophilicity of the ring carbons.
- **Trifluoromethyl Group (-CF₃):** As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic attack.

Expert Insight: A critical consequence of this electronic push-pull system is the reduced nucleophilicity of the 2-amino group.^[9] The adjacent CF₃ group significantly pulls electron density away, making this amine less reactive in standard acylation or amide coupling reactions compared to aniline or other aminopyridines. Therefore, more powerful coupling reagents (e.g., HATU, PyBOP) or the conversion of the carboxylic acid partner to a more reactive acid chloride may be necessary to achieve efficient conversion.^[9]

Applications in Drug Discovery and Agrochemicals

This molecule is not an end product but a high-value intermediate. Its utility lies in providing a scaffold that, once incorporated into a larger molecule, imparts desirable properties.

- **Pharmaceuticals:** It is a key building block for synthesizing kinase inhibitors, including Bcr-Abl inhibitors used in oncology.[13] The trifluoromethyl group often fits into hydrophobic pockets of enzyme active sites, enhancing binding affinity and selectivity. Pyridine derivatives are also integral to compounds targeting a wide range of biological systems due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic profiles.[14]
- **Agrochemicals:** In crop protection, the trifluoromethylpyridine motif is found in numerous modern herbicides, fungicides, and insecticides.[4][15] The CF₃ group enhances the metabolic stability of the compound in the field, leading to longer-lasting efficacy.[15]

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following information is synthesized from authoritative Safety Data Sheets (SDS).[16][17][18]

Category	Guideline
Hazard Identification	Danger! Toxic if swallowed.[16][17] May cause an allergic skin reaction.[16] Causes serious eye irritation.[16]
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles conforming to EN166, and a lab coat.[18][19]
Handling	Use only in a well-ventilated area or under a chemical fume hood.[19] Avoid breathing dust. [17] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[16]
Storage	Store in a cool, dry, well-ventilated place. Keep the container tightly closed and stored in a locked-up area.[8][16] Store away from incompatible materials such as strong oxidizing agents.[20]
First Aid Measures	If Swallowed: Get emergency medical help immediately.[16] If on Skin: Wash with plenty of soap and water.[16] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

Trustworthiness through Self-Validation: The protocols for handling and storage are designed as a self-validating system. For instance, storing the compound in a tightly sealed container in a dry environment directly prevents degradation from atmospheric moisture, ensuring its purity and reactivity are maintained for future experiments. This preserves the integrity of the starting material, which is the foundation of any successful synthesis.

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